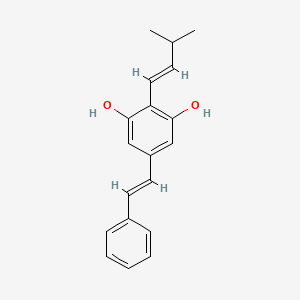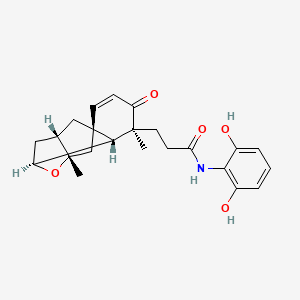
Platensimycin B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platensimycin B3 is a polycyclic cage that is the decarboxy derivative of platensimycin. It is isolated from Streptomyces platensis. It has a role as a bacterial metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage, a member of resorcinols, an aromatic amide and a monocarboxylic acid amide. It derives from a platensimycin.
Aplicaciones Científicas De Investigación
Antibacterial Properties and Mechanism of Action
Platensimycin B3, along with its congeners platensimycin B1 and B2, is a part of a new and growing class of antibiotics with promising antibacterial properties against drug-resistant bacteria. This compound specifically inhibits fatty acid synthesis by targeting the β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) enzymes crucial for bacterial cell membrane production. This mechanism is particularly effective against a range of Gram-positive organisms, including various resistant strains, without showing cross-resistance to other key antibiotic-resistant strains such as methicillin-resistant S. aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci. The potency and unique mode of action make this compound a significant subject of interest in the fight against multidrug-resistant bacterial strains (Zhang et al., 2008) (Wang et al., 2006) (Manallack et al., 2008).
Biosynthetic Pathways and Structural Insights
Studies have delved into the biosynthetic pathways of this compound, shedding light on its complex formation. The molecule comprises a 3-amino-2,4-dihydroxybenzoic acid and C-17 tetracyclic enone moieties linked by an amide bond. The biosynthesis involves the non-mevalonate MEP terpenoid pathway and the TCA cycle, indicating a sophisticated natural synthetic pathway. The unique structural features of this compound have prompted extensive research into its total synthesis, aiming to unlock the potential of this molecule for therapeutic applications (Herath et al., 2007) (Nicolaou et al., 2009).
Derivatives and Chemical Modifications
The intriguing structure and potent biological activity of this compound have spurred the synthesis of various derivatives and analogs. Efforts have been directed towards modifying the enone moiety of platensimycin to generate analogs with significant activity against FabF and antibacterial properties. These studies are not only enriching the understanding of the structure-activity relationships (SAR) but also paving the way for developing new generations of antibiotics based on the platensimycin scaffold (Shen et al., 2009) (Lu & You, 2010).
Propiedades
Fórmula molecular |
C23H27NO5 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-(2,6-dihydroxyphenyl)-3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanamide |
InChI |
InChI=1S/C23H27NO5/c1-21(8-7-18(28)24-19-14(25)4-3-5-15(19)26)17(27)6-9-23-11-13-10-16(20(21)23)29-22(13,2)12-23/h3-6,9,13,16,20,25-26H,7-8,10-12H2,1-2H3,(H,24,28)/t13-,16+,20+,21-,22+,23+/m1/s1 |
Clave InChI |
VAXBYZCUDVPKHJ-YIBOSTEYSA-N |
SMILES isomérico |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2 |
SMILES canónico |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



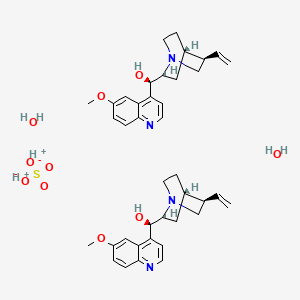


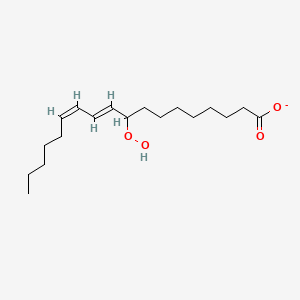
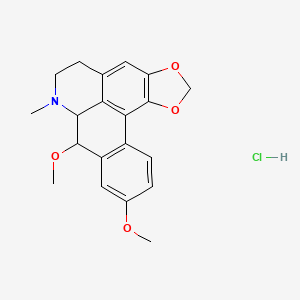


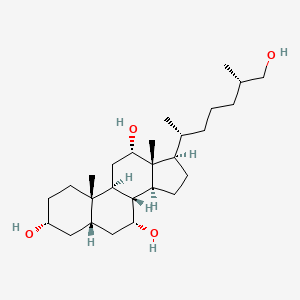
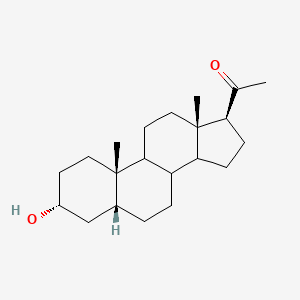
![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)

